Methyl 2-(piperidin-4-yl)benzoate hydrochloride
Description
Methyl 2-(piperidin-4-yl)benzoate hydrochloride (CAS: 170838-23-0) is a piperidine-containing benzoate ester derivative in its hydrochloride salt form. Its molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . The compound consists of a benzoate ester group at the ortho position of the aromatic ring, linked to a piperidin-4-yl moiety. This structural configuration makes it a valuable intermediate in medicinal chemistry and pharmacological research, particularly in studying receptor interactions and structure-activity relationships (SAR) .
Key properties include:
Properties
IUPAC Name |
methyl 2-piperidin-4-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRISMDMYBOCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
The esterification of 2-(piperidin-4-yl)benzoic acid with methanol is a foundational step in synthesizing the target compound. This reaction typically employs sulfuric acid (H₂SO₄) as a catalyst under reflux conditions (60–80°C) to drive the equilibrium toward ester formation. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent dehydration. Alternative catalysts, such as thionyl chloride (SOCl₂), have been reported for in situ generation of the acid chloride intermediate, which reacts with methanol to yield the ester.
Table 1: Esterification Reaction Parameters
Purification Techniques
Crude ester products often require purification to remove unreacted starting materials and acidic byproducts. Crystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C is a standard method, achieving >95% purity. For industrial applications, continuous flow reactors with in-line neutralization systems minimize side reactions and enhance yield consistency.
Hydrochloride Salt Formation
Acid-Base Reactions
The hydrochloride salt is formed by treating the freebase ester with concentrated HCl in anhydrous diethyl ether. Stoichiometric control (1:1 molar ratio) ensures complete protonation of the piperidine nitrogen without ester hydrolysis. The reaction is monitored via pH titration to maintain a final pH of 2–3.
Crystallization and Stability
Crystallization from hot isopropanol yields white crystalline solids with >99% purity. Stability studies indicate that the hydrochloride salt remains intact for >24 months when stored in airtight containers at 2–8°C. Degradation pathways involve ester hydrolysis above 150°C, releasing HCl and methoxybenzoic acid derivatives.
Comparative Analysis of Synthetic Routes
Yield Optimization
The thionyl chloride-mediated esterification route achieves higher yields (92%) compared to sulfuric acid (85%) but requires stringent moisture control. Transfer hydrogenation offers scalability advantages over Grignard methods, though the latter provides better stereochemical control for chiral intermediates.
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| H₂SO₄ esterification | 85 | Moderate | High |
| SOCl₂ esterification | 92 | Low | Moderate |
| Transfer hydrogenation | 90 | High | High |
Industrial Scalability
Continuous flow systems for esterification and salt formation reduce batch-to-batch variability, achieving throughputs of 50–100 kg/day. Automated pH adjustment units and in-line FTIR monitoring further enhance process robustness in industrial settings.
Challenges and Practical Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of various substituted benzoates or piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Pain Management :
- Neurological Disorders :
- Antagonistic Activity :
Biochemical Applications
- Buffering Agent :
- Cell Culture Studies :
Case Studies
- Migraine Treatment :
- Histamine Receptor Modulation :
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS: 936130-82-4)
- Similarity : 1.00 (structural isomer) .
- Molecular formula: C₁₃H₁₈ClNO₂ (identical to the target compound).
- Key difference : The piperidine moiety is attached at the para position of the benzoate ring instead of the ortho position.
Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6)
Ester and Linker Modifications
Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1219964-47-2)
- Molecular formula: C₁₅H₂₂ClNO₃.
- Molecular weight : 299.79 g/mol .
- Key difference : An ethoxy spacer (-OCH₂CH₂-) separates the benzoate and piperidine groups.
- Implications : The extended linker may improve solubility or modify pharmacokinetic properties, such as metabolic stability .
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1219967-72-2)
Functional Group Replacements
4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS: 149353-84-4)
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Methyl 2-(piperidin-4-yl)benzoate HCl | 170838-23-0 | C₁₃H₁₈ClNO₂ | 255.74 | Ortho-substituted benzoate ester |
| Methyl 4-(piperidin-4-yl)benzoate HCl | 936130-82-4 | C₁₃H₁₈ClNO₂ | 255.74 | Para-substituted benzoate ester |
| Piperidin-4-ylmethyl benzoate HCl | 1220021-56-6 | C₁₃H₁₈ClNO₂ | 255.74 | Benzoate linked via methylene bridge |
| Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl | 1219964-47-2 | C₁₅H₂₂ClNO₃ | 299.79 | Ethoxy spacer |
Biological Activity
Methyl 2-(piperidin-4-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.
This compound exhibits a range of biochemical interactions. It is known to bind to specific enzymes and receptors, influencing their activity. For instance, it has been shown to interact with proteases and kinases, which are critical in various signaling pathways. Such interactions can lead to modulation of cell proliferation and differentiation through pathways like MAPK/ERK .
Cellular Effects
The compound has profound effects on cellular processes. It alters cell signaling pathways and gene expression, impacting cellular metabolism. For example, studies indicate that it can influence the MAPK/ERK pathway, leading to significant changes in cell behavior and function. This modulation is crucial for understanding its potential therapeutic applications.
The mechanism of action involves binding interactions with biomolecules, leading to either inhibition or activation of enzymatic functions. The piperidine ring structure allows for versatile binding capabilities with various receptors and enzymes. This interaction can inhibit or activate specific biochemical pathways, resulting in therapeutic effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have demonstrated notable antiproliferative activity against human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . These findings suggest that modifications to the compound can enhance its efficacy against cancer cells.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential. For example, MIC values ranged from 4.69 to 22.9 µM against different bacterial strains . Additionally, antifungal properties have been observed against pathogens like Candida albicans.
Study on Enzyme Inhibition
A study investigated the effect of this compound on histone acetyltransferase (HAT) activity. The compound exhibited moderate inhibition with an IC50 value of 8.6 μM, indicating its potential role in regulating gene transcription through epigenetic mechanisms . Further optimization of the compound's structure led to derivatives with enhanced inhibitory activities, suggesting a pathway for developing more potent inhibitors.
Antiproliferative Activity
Another research effort focused on the structural optimization of benzoylpiperidine derivatives related to this compound. These compounds showed significant antiproliferative effects on various cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .
Summary Table of Biological Activities
Q & A
Q. What are the key steps for synthesizing this compound?
- Methodological Answer : While direct synthesis data is limited, analogous piperidine derivatives (e.g., methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride) suggest a multi-step approach:
Coupling Reaction : React a benzoic acid derivative (e.g., methyl 2-bromobenzoate) with a protected piperidine precursor.
Deprotection : Remove protecting groups (e.g., Boc) using HCl/dioxane.
Salt Formation : Crystallize the free base with hydrochloric acid to form the hydrochloride salt .
- Critical Parameters :
- Solvent choice (e.g., DMF for coupling, ethanol for crystallization).
- Reaction temperature (typically 0–60°C to avoid side reactions).
- Purification via column chromatography or recrystallization .
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure high-quality single crystals grown via slow evaporation in polar solvents (e.g., methanol/water) .
- NMR Spectroscopy : Confirm protonation states and purity using - and -NMR in DMSO- or CDCl₃. The piperidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ ~165–170 ppm) are key markers .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak) .
Advanced Research Questions
Q. How can researchers address missing physicochemical data (e.g., solubility, pKa) for this compound?
- Methodological Answer :
- Solubility Profiling : Perform shake-flask experiments in buffered solutions (pH 1–7.4) with HPLC quantification. Use a C18 column and acetonitrile/water mobile phase for analysis .
- pKa Determination : Employ potentiometric titration with a GLpKa instrument or UV-metric assays. Theoretical estimates via software like MarvinSketch can guide experimental design .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and hygroscopicity via dynamic vapor sorption (DVS) .
Q. How can synthesis yield be optimized for scale-up?
- Methodological Answer :
- Reaction Optimization :
| Parameter | Optimization Strategy |
|---|---|
| Catalyst | Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency. |
| Solvent | Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reactivity. |
| Temperature | Use microwave-assisted synthesis to reduce reaction time and improve yield. |
| Workup | Replace column chromatography with pH-controlled extraction for cost efficiency. |
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .
Q. How to resolve contradictions in toxicological data for risk assessment?
- Methodological Answer :
- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to establish IC₅₀ values. Compare with structurally similar compounds (e.g., 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride) for cross-reactivity .
- Metabolic Stability : Use liver microsomes (human/rat) to assess metabolic pathways and identify toxic metabolites via LC-MS/MS .
- Computational Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity and prioritize in vivo testing .
Data Contradiction Analysis
-
Missing Melting Point Data :
While the compound’s melting point is unreported in SDS (), estimate via DSC or compare with analogs (e.g., methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride melts at ~180–185°C). -
Conflicting Stability Claims :
SDS states stability under normal conditions (), but decomposition products (e.g., HCl gas) suggest sensitivity to heat. Validate via accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
